Cas no 2137936-47-9 (2-chloro-3-methyl-9-(propan-2-yl)-4H-pyrido1,2-apyrimidin-4-one)

2-Chloro-3-methyl-9-(propan-2-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound featuring a fused pyridine-pyrimidinone core structure. Its chloro and isopropyl substituents enhance reactivity and steric properties, making it a versatile intermediate in organic synthesis and pharmaceutical research. The compound’s rigid bicyclic framework offers stability, while the electron-withdrawing chlorine atom facilitates nucleophilic substitution reactions. Its methyl and isopropyl groups contribute to lipophilicity, potentially improving bioavailability in drug development applications. This scaffold is of interest in medicinal chemistry for designing bioactive molecules, particularly in targeting enzyme inhibition or receptor modulation. Its well-defined structure allows for precise derivatization, supporting the development of novel therapeutic agents or agrochemicals.
2-chloro-3-methyl-9-(propan-2-yl)-4H-pyrido1,2-apyrimidin-4-one structure
2137936-47-9 structure
Product Name:2-chloro-3-methyl-9-(propan-2-yl)-4H-pyrido1,2-apyrimidin-4-one
CAS No:2137936-47-9
MF:C12H13ClN2O
MW:236.697421789169
CID:5925651
PubChem ID:165796178
Update Time:2025-05-21

2-chloro-3-methyl-9-(propan-2-yl)-4H-pyrido1,2-apyrimidin-4-one Chemical and Physical Properties

Names and Identifiers

    • 2-chloro-3-methyl-9-(propan-2-yl)-4H-pyrido1,2-apyrimidin-4-one
    • EN300-1083475
    • 2-chloro-3-methyl-9-(propan-2-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
    • 2137936-47-9
    • Inchi: 1S/C12H13ClN2O/c1-7(2)9-5-4-6-15-11(9)14-10(13)8(3)12(15)16/h4-7H,1-3H3
    • InChI Key: NUXUEYPQGUHXMP-UHFFFAOYSA-N
    • SMILES: ClC1=C(C)C(N2C=CC=C(C2=N1)C(C)C)=O

Computed Properties

  • Exact Mass: 236.0716407g/mol
  • Monoisotopic Mass: 236.0716407g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 469
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 32.7Ų

2-chloro-3-methyl-9-(propan-2-yl)-4H-pyrido1,2-apyrimidin-4-one Pricemore >>

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Additional information on 2-chloro-3-methyl-9-(propan-2-yl)-4H-pyrido1,2-apyrimidin-4-one

Comprehensive Overview of 2-Chloro-3-methyl-9-(propan-2-yl)-4H-pyrido[1,2-a]pyrimidin-4-one (CAS No. 2137936-47-9)

2-Chloro-3-methyl-9-(propan-2-yl)-4H-pyrido[1,2-a]pyrimidin-4-one (CAS No. 2137936-47-9) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound belongs to the pyrido[1,2-a]pyrimidin-4-one family, a class of molecules known for their diverse biological activities and applications in drug discovery. The presence of a chloro substituent at the 2-position and an isopropyl group at the 9-position enhances its structural uniqueness, making it a valuable intermediate for synthesizing novel therapeutic agents.

The molecular formula of 2-chloro-3-methyl-9-(propan-2-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is C12H13ClN2O, with a molecular weight of 236.70 g/mol. Its structural features, including the fused pyridine and pyrimidine rings, contribute to its stability and reactivity, which are critical for its applications in medicinal chemistry. Researchers are particularly interested in this compound due to its potential as a kinase inhibitor, a class of compounds widely studied for their role in treating cancers and inflammatory diseases.

One of the most searched questions in the field of organic chemistry is: "What are the applications of pyrido[1,2-a]pyrimidin-4-one derivatives in drug development?" This compound, with its unique substitution pattern, is often explored for its ability to modulate enzyme activity, particularly in signaling pathways associated with cell proliferation. Recent studies have highlighted its relevance in the design of targeted therapies, aligning with the growing demand for precision medicine.

In addition to its pharmaceutical potential, 2-chloro-3-methyl-9-(propan-2-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is also investigated for its agrochemical applications. The chloro and methyl groups in its structure may contribute to pesticidal or herbicidal activity, addressing the need for environmentally friendly crop protection solutions. This dual applicability makes it a compound of interest in both the life sciences and agricultural sectors.

From a synthetic chemistry perspective, the compound’s CAS number 2137936-47-9 serves as a unique identifier for researchers sourcing high-purity samples. Laboratories often seek this compound for structure-activity relationship (SAR) studies, where slight modifications to its structure can lead to significant changes in biological activity. The demand for such intermediates has risen, driven by the increasing focus on fragment-based drug design and combinatorial chemistry.

Another trending topic in chemical research is the green synthesis of heterocyclic compounds. Scientists are exploring sustainable methods to produce 2-chloro-3-methyl-9-(propan-2-yl)-4H-pyrido[1,2-a]pyrimidin-4-one using catalytic processes or renewable feedstocks. This aligns with global efforts to reduce the environmental impact of chemical manufacturing, a subject frequently searched in academic and industrial databases.

The compound’s physicochemical properties, such as solubility, melting point, and stability, are critical for its formulation in drug delivery systems. Researchers often query: "How does the lipophilicity of pyrido[1,2-a]pyrimidin-4-one derivatives affect their bioavailability?" Understanding these parameters is essential for optimizing the compound’s performance in preclinical studies, a key step toward clinical translation.

In summary, 2-chloro-3-methyl-9-(propan-2-yl)-4H-pyrido[1,2-a]pyrimidin-4-one (CAS No. 2137936-47-9) represents a versatile scaffold with broad applications in pharmaceuticals and agrochemicals. Its structural complexity and functional groups make it a focal point for innovation in drug discovery and sustainable chemistry. As research progresses, this compound is likely to remain a subject of intense study, answering pressing questions in both academic and industrial settings.

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